molecular formula C11H14ClN5O4 B14787209 (2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

(2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

Cat. No.: B14787209
M. Wt: 315.71 g/mol
InChI Key: WARIDGHHZMLANX-LTXNOJISSA-N
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Description

(2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety. The presence of chlorine and amino groups in the purine ring adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.

    Glycosylation: The purine base is then attached to a sugar moiety through a glycosylation reaction, often using a glycosyl donor and a Lewis acid catalyst.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde and a base.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the purine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products

    Oxidation: Carboxylated derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

(2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for the treatment of viral infections and cancer.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5R)-2-(2-amino-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

    (2R,3R,4R,5R)-2-(2-amino-6-methyl-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol: Contains a methyl group instead of chlorine, leading to variations in its chemical and biological properties.

Uniqueness

The presence of the chlorine atom in (2R,3R,4R,5R)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol makes it unique compared to its analogs. This chlorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14ClN5O4

Molecular Weight

315.71 g/mol

IUPAC Name

(3R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C11H14ClN5O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(12)15-10(13)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H2,13,15,16)/t4?,6?,9?,11-/m1/s1

InChI Key

WARIDGHHZMLANX-LTXNOJISSA-N

Isomeric SMILES

C[C@]1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O

Origin of Product

United States

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